Calcium-dependent antibiotic

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

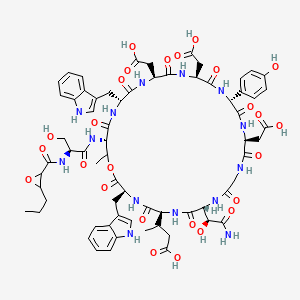

Streptomyces coelicolor calcium-dependent antibiotic CDA4b is a polypeptide. It has a role as a member of calcium-dependent antibiotics.

科学的研究の応用

Introduction to Calcium-Dependent Antibiotics

Calcium-dependent antibiotics (CDAs) are a unique class of antimicrobial agents characterized by their requirement for calcium ions to exert antibacterial activity. This group primarily includes cyclic lipopeptides such as daptomycin and malacidins, which have garnered significant attention for their efficacy against multidrug-resistant bacteria. The mechanisms of action vary among different members, targeting either cell wall biosynthesis or cell membrane integrity, making them valuable in clinical settings where traditional antibiotics fail.

Daptomycin

Daptomycin is a well-studied member of the CDA family that acts by binding to the cytoplasmic membrane of bacteria. This binding leads to oligomerization, disrupting membrane integrity and ultimately causing cell death. It is particularly effective against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Malacidins

Malacidins represent a newer class of CDAs discovered through environmental screening. They exhibit potent activity against Gram-positive bacteria, including strains resistant to multiple antibiotics. Their mechanism appears distinct from daptomycin, as they do not induce membrane leakage but instead inhibit bacterial growth through other pathways . In vivo studies demonstrated that malacidins can effectively sterilize MRSA-infected wounds without inducing resistance in the treated bacteria .

Cadasides

Cadasides are another group of calcium-dependent lipopeptides that require high levels of calcium for their antibacterial activity. They have shown efficacy against various Gram-positive bacteria, with their potency increasing under specific conditions . Cadasides have potential as topical antibiotics due to their unique properties and mechanisms.

Applications in Clinical Research

The applications of calcium-dependent antibiotics extend beyond mere antibacterial activity; they also play a critical role in addressing the global challenge of antibiotic resistance. Below are some documented case studies highlighting their clinical relevance:

Case Study 1: Daptomycin in Clinical Use

Daptomycin has been clinically approved for treating complicated skin infections and bacteremia caused by resistant strains. Its effectiveness in real-world settings has been validated through numerous clinical trials, demonstrating its ability to reduce bacterial load significantly in infected patients .

Case Study 2: Malacidins Against MRSA

Recent studies on malacidins have shown promising results in treating skin infections caused by MRSA. In a rat model, topical application of malacidin A resulted in complete wound sterilization without significant toxicity . These findings suggest potential for clinical applications in treating resistant infections.

Case Study 3: Cadasides as Topical Agents

Cadasides have demonstrated strong antibacterial activity while requiring calcium for efficacy. Their development focuses on topical applications, particularly for skin infections where systemic administration may pose risks due to high calcium requirements .

Comparative Efficacy of Calcium-Dependent Antibiotics

| Antibiotic | Mechanism of Action | Target Bacteria | Clinical Application |

|---|---|---|---|

| Daptomycin | Membrane disruption | Gram-positive (e.g., MRSA, VRE) | Skin infections, bacteremia |

| Malacidins | Unknown distinct mechanism | Gram-positive (e.g., MRSA) | Topical treatment for skin infections |

| Cadasides | Calcium-dependent antibiosis | Gram-positive | Potential topical applications |

特性

分子式 |

C67H80N14O26 |

|---|---|

分子量 |

1497.4 g/mol |

IUPAC名 |

3-[(3S,6S,9R,15S,18R,21S,24S,27R,30S)-9-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15,21,24-tris(carboxymethyl)-18-(4-hydroxyphenyl)-30-[[(2S)-3-hydroxy-2-[(3-propyloxirane-2-carbonyl)amino]propanoyl]amino]-3,27-bis(1H-indol-3-ylmethyl)-31-methyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-6-yl]butanoic acid |

InChI |

InChI=1S/C67H80N14O26/c1-4-9-44-55(107-44)66(104)77-43(27-82)61(99)80-51-29(3)106-67(105)42(20-32-25-70-37-13-8-6-11-35(32)37)76-62(100)50(28(2)18-46(85)86)79-65(103)53(54(93)56(68)94)78-45(84)26-71-57(95)39(21-47(87)88)75-64(102)52(30-14-16-33(83)17-15-30)81-60(98)41(23-49(91)92)73-59(97)40(22-48(89)90)72-58(96)38(74-63(51)101)19-31-24-69-36-12-7-5-10-34(31)36/h5-8,10-17,24-25,28-29,38-44,50-55,69-70,82-83,93H,4,9,18-23,26-27H2,1-3H3,(H2,68,94)(H,71,95)(H,72,96)(H,73,97)(H,74,101)(H,75,102)(H,76,100)(H,77,104)(H,78,84)(H,79,103)(H,80,99)(H,81,98)(H,85,86)(H,87,88)(H,89,90)(H,91,92)/t28?,29?,38-,39+,40+,41+,42+,43+,44?,50+,51+,52-,53-,54+,55?/m1/s1 |

InChIキー |

XBPJBGYZBLYHLT-WSMHCRMLSA-N |

異性体SMILES |

CCCC1C(O1)C(=O)N[C@@H](CO)C(=O)N[C@H]2C(OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC2=O)CC3=CNC4=CC=CC=C43)CC(=O)O)CC(=O)O)C5=CC=C(C=C5)O)CC(=O)O)[C@@H](C(=O)N)O)C(C)CC(=O)O)CC6=CNC7=CC=CC=C76)C |

正規SMILES |

CCCC1C(O1)C(=O)NC(CO)C(=O)NC2C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC(=O)O)CC(=O)O)C5=CC=C(C=C5)O)CC(=O)O)C(C(=O)N)O)C(C)CC(=O)O)CC6=CNC7=CC=CC=C76)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。